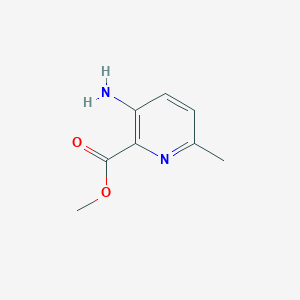![molecular formula C19H24ClN3O3S B2955792 6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219178-16-1](/img/structure/B2955792.png)
6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a pyrrolidine ring , which is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine rings are often used in medicinal chemistry to create compounds for the treatment of human diseases .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . The structure also likely contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research in heterocyclic chemistry often explores the synthesis of novel compounds with potential therapeutic applications. For instance, Bakhite et al. (2005) detailed the synthesis of novel pyrido and thieno pyrimidines, starting from specific carboxamides, which are structurally related to the compound . These processes are foundational for developing drugs with varied biological activities by modifying molecular structures to enhance efficacy and specificity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activities and Potential Applications
The investigation into the antimicrobial and anti-inflammatory properties of related compounds underscores the significance of structural modification in medicinal chemistry. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidopaminergic Properties and Psychiatric Applications
Compounds with specific structural features have been studied for their antidopaminergic properties, which are crucial in the treatment of psychiatric disorders. Högberg et al. (1990) synthesized and evaluated benzamides for their affinity to dopamine receptors, providing a basis for the development of antipsychotic medications. The structural variations in these compounds affect their interaction with receptors, influencing their therapeutic potential and side effect profile (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antimycobacterial Activity
The development of antimycobacterial agents is a critical area of research due to the global health impact of tuberculosis. Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno pyridine carboxamide, evaluating their efficacy against Mycobacterium tuberculosis. This research exemplifies the application of chemical synthesis in addressing infectious diseases, with specific compounds showing significant activity and highlighting the role of structural modification in enhancing antimicrobial properties (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Propiedades
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-11(2)22-9-8-14-15(10-22)26-19(16(14)17(20)23)21-18(24)12-4-6-13(25-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUOATKBHLLNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

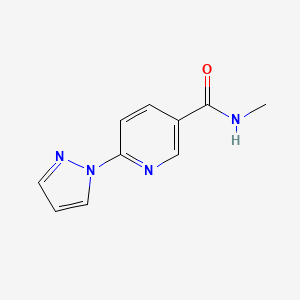
![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)
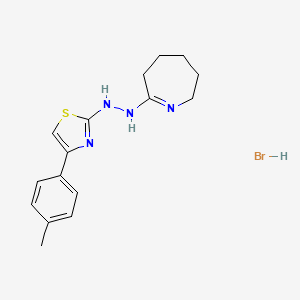
![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)
![ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2955717.png)
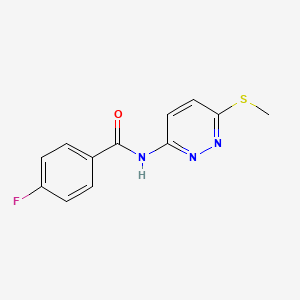
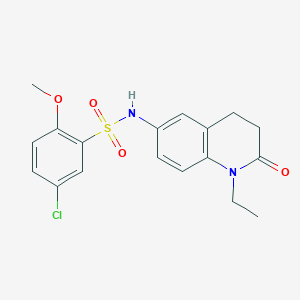
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2955722.png)
![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)
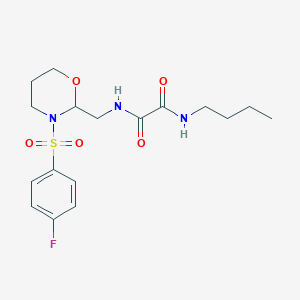
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2955729.png)
